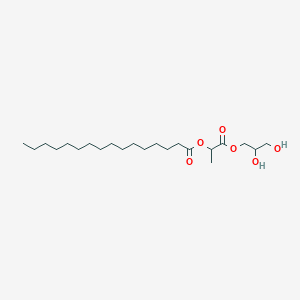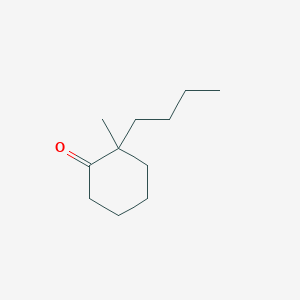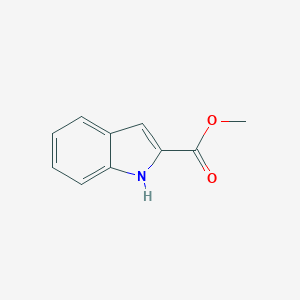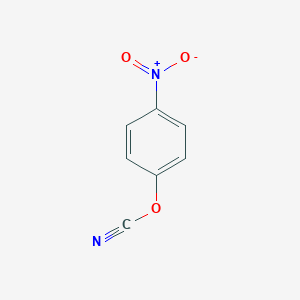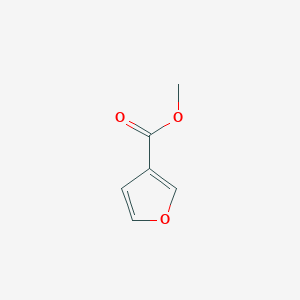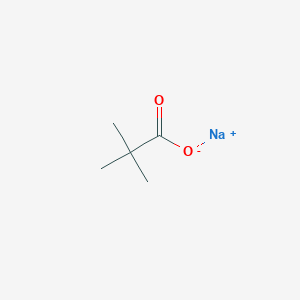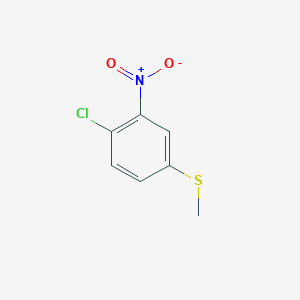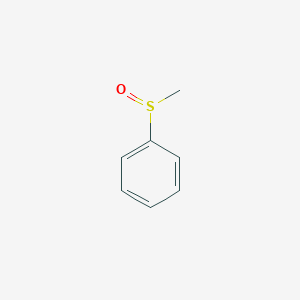
Methyl phenyl sulfoxide
Descripción general
Descripción
Methyl phenyl sulfoxide is an organosulfur compound with the chemical formula CH₃SOC₆H₅. It is a low-melting white solid and an oxidized derivative of thioanisole. This compound is a prototypical chiral sulfoxide and has been prepared by asymmetric oxidation .
Mecanismo De Acción
Target of Action
Methyl phenyl sulfoxide (MPSO) is an organosulfur compound with the formula CH3S(O)C6H5 . It is an important pharmaceutical intermediate It has been used in the synthesis of various compounds, indicating its broad applicability in chemical reactions .
Mode of Action
It is known to be an oxidized derivative of thioanisole . As a prototypical chiral sulfoxide, it has been prepared by asymmetric oxidation
Biochemical Pathways
Mpso has been used in the synthesis of isotopically labelled 1, 3-dithiane, a useful labeled synthon . It has also been used in the synthesis of nelfinavir, a potent HIV-protease inhibitor . These applications suggest that MPSO may play a role in various biochemical pathways, particularly those involving sulfur-containing compounds.
Pharmacokinetics
Its physical properties such as a low melting point and boiling point , as well as its solubility, could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in the synthesis of various compounds, it can be inferred that MPSO likely plays a role in facilitating certain chemical reactions, potentially influencing the structure and function of target molecules .
Action Environment
The action of MPSO can be influenced by environmental factors. For instance, MPSO should be stored at a temperature of 2-8°C . Exposure to moist air or water should be avoided . These factors can affect the stability and efficacy of MPSO. Additionally, MPSO is classified as a combustible solid, indicating that it should be kept away from open flames, hot surfaces, and sources of ignition .
Análisis Bioquímico
Biochemical Properties
It is known to be an important pharmaceutical intermediate . It has been used in the synthesis of various compounds, including isotopically labelled 1,3-dithiane, a useful labeled synthon , and nelfinavir, a potent HIV-protease inhibitor
Cellular Effects
It has been used in studies on solvent-water partitioning , suggesting that it may influence cellular processes related to solute transport and distribution
Molecular Mechanism
It is known to participate in the synthesis of various compounds , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
One study showed that Methyl phenyl sulfoxide is partially transformed into methyl phenyl sulfone, thus evidencing Fe(IV) formation This suggests that the effects of this compound may change over time due to chemical transformations
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl phenyl sulfoxide can be synthesized through various methods. One common method involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is carried out in an aqueous medium at low temperatures to prevent overoxidation . Another method involves the use of hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide as oxidizing agents .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of thioanisole using hydrogen peroxide in methanol or other suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl phenyl sulfoxide undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to thioanisole using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium metaperiodate, and potassium peroxodiphosphate are commonly used oxidizing agents
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Methyl phenyl sulfone.
Reduction: Thioanisole.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl phenyl sulfoxide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Methyl phenyl sulfoxide is unique among sulfoxides due to its chiral nature and its ability to undergo asymmetric oxidation. Similar compounds include:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar oxidation properties but lacking the aromatic ring present in this compound.
Methyl p-tolyl sulfoxide: Similar in structure but with a methyl group on the aromatic ring, leading to different reactivity and applications.
Diphenyl sulfoxide: Contains two phenyl groups, making it more hydrophobic and less reactive in certain reactions.
This compound stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Propiedades
IUPAC Name |
methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGICXCHWMCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870860 | |
| Record name | (+/-)-(Methylsulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |
| Record name | Methyl phenyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl phenyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1193-82-4 | |
| Record name | Methyl phenyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methylsulfinyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-(Methylsulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulphinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl phenyl sulfoxide?
A1: this compound has a molecular formula of C7H8OS and a molecular weight of 140.20 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. These techniques provide information about its functional groups, bonding patterns, and electronic structure. [, , , ]
Q3: Can this compound act as a catalyst in organic reactions?
A4: While this compound is more commonly used as a reagent or chiral auxiliary, it can also participate in catalytic cycles. For example, it can catalyze the monomerization of an oxorhenium(V) dimer, enhancing the rate of oxygen atom transfer reactions from sulfoxides to triarylphosphines. []
Q4: How is this compound used in asymmetric synthesis?
A5: (S)-(-)-Methyl phenyl sulfoxide serves as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center enables the creation of new stereogenic centers with high selectivity. This property finds application in synthesizing complex molecules like the HIV-protease inhibitor, nelfinavir. [, ]
Q5: How can this compound be oxidized?
A6: this compound can be oxidized to methyl phenyl sulfone using various oxidants like hydrogen peroxide (H2O2), often in the presence of catalysts like sodium molybdate or oxorhenium(V) complexes. [, ] This reaction can also be achieved photocatalytically using modified Cu2O crystals under blue LED irradiation. []
Q6: Can this compound be reduced back to its sulfide form?
A7: Yes, this compound can be reduced back to methyl phenyl sulfide. One method involves using dimethyl sulfoxide reductase from Rhodobacter sphaeroides f.s. denitrificans, which exhibits enantioselectivity, preferentially reducing the (S)-sulfoxide enantiomer. [] Iron-catalyzed reduction using phenylsilane or polymethylhydrosiloxane as reducing agents is another effective approach. []
Q7: Can this compound be used to synthesize polymers?
A8: Yes, this compound serves as a precursor for synthesizing poly(phenylene sulfide) (PPS). One method involves its oxidative polymerization in triflic acid, leading to the formation of a poly(sulfonium cation) intermediate, which subsequently undergoes an SN2 reaction with pyridine to yield high-molecular-weight PPS. [, ]
Q8: Can this compound be incorporated into metal-organic frameworks?
A9: Yes, this compound can coordinate to lanthanide ions within metal-organic frameworks (MOFs). This has been demonstrated by incorporating it into europium(III) complexes immobilized on pyridyl-functionalized MCM-41 silica. The resulting materials exhibit luminescence properties influenced by the interaction between the MOF and the sulfoxide ligand. []
Q9: How is this compound used to study reaction mechanisms?
A10: this compound is a valuable probe compound for investigating the mechanisms of oxidation reactions, particularly in distinguishing between hydroxyl radical (•OH) and ferryl ion (Fe(IV)) pathways. Its distinct reaction products with each oxidant allow for their identification in complex reaction systems. For example, it has been used to investigate the mechanism of persulfate activation by iron-char composites and the role of Fe(IV) in this process. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

